amine CAS No. 1020951-24-9](/img/structure/B1517589.png)
[2-(4-Fluorophenyl)ethyl](2-methylpropyl)amine
描述
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)ethylamine” consists of a fluorophenyl group attached to an ethyl group, which is further connected to a methylpropyl group . The presence of the fluorine atom in the phenyl group can significantly influence the properties of the molecule.Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)ethylamine” has a molecular formula of C12H18FN and a molecular weight of 195.28 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .科学研究应用
Synthesis of Ureido Sugars Ureido sugars are synthesized from amination agents like amino acid methyl, ethyl, or benzyl esters. These derivatives of 2-amino-2-deoxy-D-glucopyranoside find applications in the study of carbohydrate chemistry and potentially in drug design due to their unique structural and functional properties (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Conjugated Polymers in Solar Cells Amino-functionalized conjugated copolymers, incorporating elements such as fluorene and naphthalene diimide, are used as electron transport layers in perovskite solar cells. These polymers improve electron extraction and reduce work function in metal cathodes, significantly enhancing power conversion efficiency (Sun et al., 2016).
Fluorescence Probes and Biomedical Applications
- Novel two-photon fluorescence probes, derived from compounds like 4-methyl-2,5-dicyano-4'-amino stilbene, are developed for detecting ions like lead (Pb2+) in biological settings. These probes offer significant advantages in biocompatibility, photostability, and cell permeability, essential for live cell and tissue imaging (Huang & Ding, 2011).
- Luminescent diethylenetriaminepentaacetic acid chelates of terbium and europium are synthesized for potential use in imaging and diagnostics. These chelates can be attached to DNA and serve as nonisotopic labels, offering long-lifetime luminescence for various biomedical applications (Li & Selvin, 1997).
Polymer Electrolytes and Material Chemistry Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes are synthesized via activated fluorophenyl-amine reaction. These materials exhibit precise control of cation functionality and are significant for various electrochemical applications, including batteries and fuel cells (Kim et al., 2011).
Cytotoxicity and Anticancer Drug Synthesis Piperidone oxime ethers with various substituents are synthesized and evaluated for their cytotoxicity against human cervical carcinoma (HeLa) cell line. These compounds, with specific structural configurations, show promise as leads in anticancer drug synthesis, highlighting the role of structural optimization in developing effective therapeutic agents (Parthiban et al., 2011).
安全和危害
The safety data sheet for a similar compound, “2-(4-Fluorophenyl)ethylamine”, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-10(2)9-14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIGKKNHRXPSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)ethyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



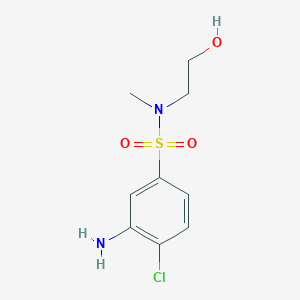
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
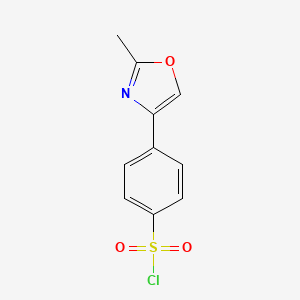
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)
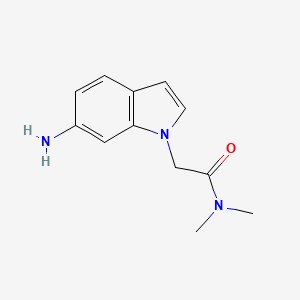
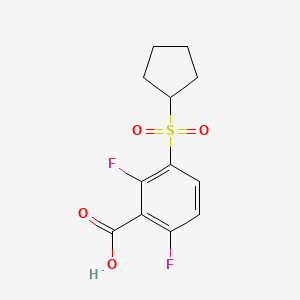
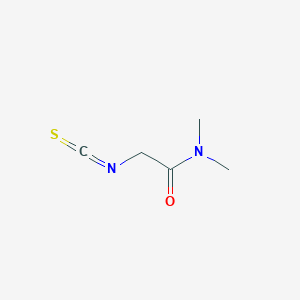

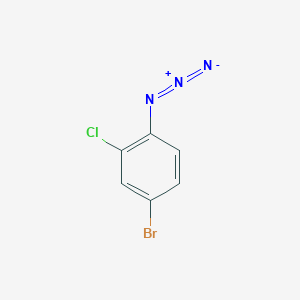

![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)

![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)